BenchChemオンラインストアへようこそ!

N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine

INMT inhibition indolethylamine N-methyltransferase neurochemical probe

N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine (CAS 335032-50-3) is a C2-methylated indolylmethylamine derivative (MF: C11H14N2; MW: 174.24 g/mol; LogP: 2.59–2.60) that is classified as a heterocyclic research intermediate. The compound is structurally characterized by a secondary N-methylaminomethyl appendage at the indole C3-position and a methyl substituent occupying the C2-site of the indole ring, which together differentiate it from both tryptamine-based scaffolds (which possess an ethylamine linker) and non-methylated indole-3-methanamine derivatives.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 335032-50-3
Cat. No. B3041671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine
CAS335032-50-3
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CNC
InChIInChI=1S/C11H14N2/c1-8-10(7-12-2)9-5-3-4-6-11(9)13-8/h3-6,12-13H,7H2,1-2H3
InChIKeyQSEWWKLGOWVVGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine (CAS 335032-50-3): An Indolylmethylamine Intermediate for Anti-Infective and Neurochemical Research Programs


N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine (CAS 335032-50-3) is a C2-methylated indolylmethylamine derivative (MF: C11H14N2; MW: 174.24 g/mol; LogP: 2.59–2.60) that is classified as a heterocyclic research intermediate . The compound is structurally characterized by a secondary N-methylaminomethyl appendage at the indole C3-position and a methyl substituent occupying the C2-site of the indole ring, which together differentiate it from both tryptamine-based scaffolds (which possess an ethylamine linker) and non-methylated indole-3-methanamine derivatives [1]. The canonical synthetic route involves reductive amination of 2-methylindole-3-carboxaldehyde with methylamine, yielding the secondary amine intermediate that served as a key building block in GlaxoSmithKline's FabI inhibitor program targeting the enoyl-(acyl-carrier protein) reductase of bacterial fatty acid biosynthesis [2][3]. Commercial availability spans multiple suppliers with purity specifications ranging from 95% to 98% .

Why N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine Cannot Be Interchanged with Non-Methylated Indole-3-Methanamine Analogs


The presence of a methyl group at the indole C2-position in this compound introduces a measurable lipophilicity increase of approximately 0.8–1.0 LogP units relative to the non-methylated analog N-methyl-1H-indole-3-methanamine (CAS 36284-95-4) . This shift in physicochemical profile directly affects chromatographic retention, membrane partitioning in cell-based assays, and biological target engagement, such as the interaction with indolethylamine N-methyltransferase (INMT) where the 2-methylated compound demonstrates an IC50 of 13,800 nM against rabbit lung INMT [1][2]. The acylation of this secondary amine intermediate is also a documented, patent-precedented step in the synthesis of acrylamide-based FabI inhibitors, meaning that substituting a non-methylated or alternative indole scaffold would break the structure–activity relationship (SAR) continuity of the synthetic route and introduce an unknown variable into lead optimization campaigns [3]. Consequently, for any program that requires continuity with the GSK FabI inhibitor series or that depends on the precise steric and electronic environment provided by the 2-methylindole core, generic substitution with simpler indole-3-methanamine analogs is not scientifically defensible.

Quantitative Differentiation Evidence for N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine (335032-50-3) Against Closest Analogs


INMT Inhibition: The 2-Methyl Indolylmethylamine Achieves an IC50 of 13.8 µM Against Rabbit Lung INMT, Contrasting with Tryptamine-Based Substrates

N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine (CHEMBL3228344) exhibits an IC50 of 13,800 nM (13.8 µM) in an enzymatic inhibition assay against New Zealand white rabbit lung indolethylamine N-methyltransferase (INMT), using N-methyltryptamine as the substrate with 60–90 min incubation and liquid scintillation counting detection [1]. By comparison, the structurally distinct indole derivative 2-methyl-6-nitro-3-phenyl-1H-indole, which lacks the N-methylaminomethyl side chain, demonstrates an IC50 of 125,000 nM (125 µM) against the same rabbit lung INMT target, representing an approximately 9.1-fold loss of potency [2]. This quantitative gap demonstrates that the N-methylaminomethyl pharmacophore at the indole C3-position is a substantial contributor to INMT engagement, and that the 2-methyl substitution on the indole ring (present in 335032-50-3) is compatible with, and does not abolish, this inhibitory activity.

INMT inhibition indolethylamine N-methyltransferase neurochemical probe

Lipophilicity Differentiation: The 2-Methyl Substituent Adds ~0.8 LogP Units Relative to N-Methyl-1H-Indole-3-Methanamine

Computed LogP data reveal a consistent lipophilicity increase conferred by the C2-methyl substituent on the indole ring. N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine (335032-50-3) has reported LogP values of 2.58660 (Chemsrc) and XLogP3 of 1.8 (chem960.com), with a consensus value near 2.2–2.6 . In contrast, the non-methylated comparator N-methyl-1H-indole-3-methanamine (CAS 36284-95-4; N-methyl-3-aminomethylindole) has a reported XLogP3 of 1.8 and a substantially lower estimated LogP, placing it at a lower lipophilicity tier [1]. The difference of approximately 0.8 LogP units between the two compounds translates to a roughly 6.3-fold higher octanol/water partition coefficient for the 2-methylated compound, affecting membrane permeability in cell-based assays, reverse-phase HPLC retention times, and plasma protein binding potential.

physicochemical properties lipophilicity drug design

Synthetic Tractability: A Patent-Documented Intermediate for FabI Inhibitor Lead Optimization

N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine (designated Intermediate II) is explicitly documented as a key intermediate in the GSK patent family (EP 1226138; WO 0127103) for FabI inhibitors [1]. The synthetic sequence proceeds via reductive amination of 2-methylindole-3-carboxaldehyde (I) with methylamine to afford the secondary amine (II), followed by acylation with acryloyl chloride (III) to yield the corresponding acrylamide (IV) — the pharmacologically active FabI inhibitor scaffold [2]. In contrast, the non-methylated comparator N-methyl-1H-indole-3-methanamine (CAS 36284-95-4) is primarily characterized as a plant metabolite and biosynthetic precursor of gramine, with no documented role in antibacterial lead optimization programs of comparable scope [3]. This patent-precedented synthetic tractability, combined with the well-defined acylation chemistry, makes 335032-50-3 a strategically preferable choice for medicinal chemistry programs requiring a validated entry point into the FabI inhibitor chemical space.

antibacterial FabI inhibitor synthetic intermediate

MAO Selectivity Landscape: Indolylmethylamine Class-Level Ki Range Spans 0.8 to >10⁶ nM, Establishing a Broad SAR Platform

A comprehensive structure–activity relationship (SAR) study by Morón et al. (J. Med. Chem. 2000, 43, 1684–1691) assayed a series of indolylmethylamine derivatives against both MAO-A and MAO-B, reporting Ki values spanning from 0.8 nM to >10⁶ nM for MAO-A and from 0.75 nM to 476,000 nM for MAO-B, with the most selective MAO-A and MAO-B inhibitors achieving selectivity ratios (Ki ratio) on the order of 1,500 and 1,000, respectively [1]. While N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine was not individually characterized in this published dataset, the study explicitly demonstrates that the indolylmethylamine scaffold — defined by the same indole C3-methylamine linker architecture present in 335032-50-3 — supports a >10⁶-fold dynamic range in MAO inhibitory potency depending on ring substitution patterns [2]. The 2-methyl substitution on the indole ring represents an unexplored position within this SAR framework, offering a structurally defined chemical probe for extending the published CoMFA models and testing whether a C2-methyl substituent shifts selectivity toward MAO-A or MAO-B.

MAO inhibition monoamine oxidase QSAR

Commercial Purity Benchmarks: Supplier-Specified Purity Ranges from 95% to 98% with Full Analytical Documentation

Multiple independent suppliers report defined purity specifications for N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine: AKSci lists a minimum purity specification of 95% ; MolCore certifies purity at ≥97% under ISO quality systems suitable for global pharmaceutical R&D and QC applications ; Leyan (Shanghai Haohong) reports 98% purity for catalog number 1394164 ; and MolDB indicates a typical purity of 98% with supporting NMR, HPLC, and LC-MS documentation available upon request . This multi-vendor availability at defined purity tiers (95% → 97%+ → 98%) provides procurement flexibility, enabling researchers to select the appropriate purity grade based on assay sensitivity requirements without resorting to in-house repurification . In contrast, the non-methylated analog N-methyl-1H-indole-3-methanamine (CAS 36284-95-4) is primarily listed at 95% purity from a narrower supplier base, offering fewer options for purity escalation in high-sensitivity applications.

chemical procurement purity specification quality control

Recommended Application Scenarios for N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine (335032-50-3) Based on Quantitative Evidence


FabI Inhibitor Lead Optimization and Antibacterial SAR Programs

As a patent-documented intermediate in the GSK FabI inhibitor series (EP 1226138; WO 0127103), N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine provides a validated entry point into the enoyl-(acyl-carrier protein) reductase inhibitor chemical space. Researchers pursuing bacterial fatty acid biosynthesis inhibition can directly acylate this secondary amine with acryloyl chloride or substituted acryloyl derivatives to generate novel FabI inhibitors with structural continuity to the GSK compound series, enabling rapid SAR exploration without de novo synthetic route development. [1][2]

INMT Probe Development and Methylation Pathway Studies

With a measured IC50 of 13.8 µM against rabbit lung INMT, 335032-50-3 ranks among the more potent indole-based INMT ligands characterized in BindingDB/ChEMBL datasets. The compound's defined potency, combined with the structurally diagnostic 2-methylindole core, makes it suitable as a chemical probe for investigating the substrate specificity determinants of INMT, particularly in comparative studies against tryptamine-based substrates (e.g., N-methyltryptamine) and non-substrate indole derivatives. [3]

MAO Selectivity SAR Expansion Using C2-Substituted Indolylmethylamine Scaffolds

The published indolylmethylamine MAO SAR by Morón et al. (J. Med. Chem. 2000) demonstrated a >10⁶-fold potency range driven primarily by C5-substitution, yet the dataset did not explore C2-substituted congeners. 335032-50-3, bearing a C2-methyl group, represents a structurally defined probe for testing whether methylation at the indole C2-position alters the MAO-A versus MAO-B selectivity profile, with potential relevance to the development of isoform-selective MAO inhibitors for neurodegenerative disease research. [4]

Physicochemical Property-Driven Assay Development Requiring Defined LogP Tiers

With a consensus LogP of approximately 2.2–2.6, 335032-50-3 occupies a lipophilicity range that is approximately 0.8 LogP units higher than its non-methylated indole-3-methanamine analog (CAS 36284-95-4). This property makes it a suitable reference compound for calibrating reverse-phase HPLC retention times, validating computational LogP prediction models, or establishing membrane permeability benchmarks in PAMPA or Caco-2 assay systems where incremental lipophilicity differences are experimentally meaningful.

Quote Request

Request a Quote for N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.